6-Methyl-2,1-benzoxazole-3-carboxylic acid
Overview
Description
6-Methyl-2,1-benzoxazole-3-carboxylic acid is an organic compound . It is a heterocyclic compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives has seen significant advances in recent years . For instance, one method involves an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and aldehydes .Molecular Structure Analysis
The empirical formula of this compound is C9H7NO3, and its molecular weight is 177.16 .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized using various pathways and have been confirmed by IR, 1H/13C-NMR, and mass . The presence of electron-withdrawing groups improved the antimicrobial activity against certain bacteria and fungi .Scientific Research Applications
Antimicrobial Applications
A study by Vodela et al. (2013) highlights the synthesis of novel benzoxazole-based 1,3,4-oxadiazoles, incorporating 6-Methyl-2,1-Benzoxazole-3-Carboxylic Acid as a starting material. These compounds displayed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, demonstrating the potential of this compound in developing new antimicrobial agents (Vodela et al., 2013).
Anti-Inflammatory and Cytotoxicity
Thakral et al. (2022) synthesized halogenated phenyl benzoxazole-5-carboxylic acids, including derivatives of this compound, and evaluated their anti-inflammatory and cytotoxic activities. The study found significant anti-inflammatory activity in these compounds, as well as cytotoxic activity against human prostate carcinoma epithelial cell lines, indicating potential applications in cancer therapy (Thakral et al., 2022).
Synthesis of Benzoxazoles
A research by Seha and Weis (1980) presents a facile method for the synthesis of benzoxazoles, where this compound can be a key intermediate. This method is significant for the preparation of benzoxazoles, which are important in various pharmaceutical and chemical applications (Seha & Weis, 1980).
Bio-Potential Evaluation
Balaswamy et al. (2012) focused on the synthesis of 2-substituted benzoxazole derivatives, potentially involving this compound. The study aimed to evaluate the bio-potential of these compounds, highlighting their importance in biological research and pharmacology (Balaswamy et al., 2012).
Applications in Drug Design
Kabanda and Ebenso (2013) studied the interaction of benzoxazole derivatives with water molecules to simulate their behavior in biological systems, which is crucial for drug design. This research underscores the significance of understanding the interaction of this compound derivatives in aqueous environments, relevant to their applications in drug development (Kabanda & Ebenso, 2013).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The exact mode of action can vary depending on the specific benzoxazole derivative and its target. Generally, these compounds can bind to their targets, altering their function and leading to various downstream effects .
Biochemical Pathways
Benzoxazole derivatives can affect multiple biochemical pathways. For example, some benzoxazole derivatives have been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects, suggesting that they can interact with and modulate a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of benzoxazole derivatives can be diverse, given their wide range of biological activities. Some benzoxazole derivatives have been found to exhibit antimicrobial, antifungal, and anticancer activities, suggesting that they can have significant effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that the study and application of 6-Methyl-2,1-benzoxazole-3-carboxylic acid and similar compounds will continue to be a significant area of research in the future.
Biochemical Analysis
Biochemical Properties
6-Methyl-2,1-benzoxazole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to fungal proteins, disrupting their normal function and leading to antifungal effects . The interactions between this compound and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating specific signaling pathways . Moreover, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . The impact on cellular metabolism includes the disruption of metabolic pathways essential for cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antimicrobial and anticancer effects, although the potency may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and anticancer activities without noticeable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . These factors determine its accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-2,1-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)10-13-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZYODRFXJUUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NOC(=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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